Cas no 1689948-03-5 ((2S)-1-amino-3-(ethylsulfanyl)propan-2-ol)

(2S)-1-amino-3-(ethylsulfanyl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- (2S)-1-amino-3-(ethylsulfanyl)propan-2-ol
- EN300-1855903
- 1689948-03-5
-
- Inchi: 1S/C5H13NOS/c1-2-8-4-5(7)3-6/h5,7H,2-4,6H2,1H3/t5-/m0/s1
- InChI Key: UZSDSVJEAQLMER-YFKPBYRVSA-N
- SMILES: S(CC)C[C@H](CN)O
Computed Properties
- Exact Mass: 135.07178521g/mol
- Monoisotopic Mass: 135.07178521g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 4
- Complexity: 51.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 71.6Ų
(2S)-1-amino-3-(ethylsulfanyl)propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1855903-0.5g |
(2S)-1-amino-3-(ethylsulfanyl)propan-2-ol |
1689948-03-5 | 0.5g |
$603.0 | 2023-09-18 | ||
Enamine | EN300-1855903-10.0g |
(2S)-1-amino-3-(ethylsulfanyl)propan-2-ol |
1689948-03-5 | 10g |
$7312.0 | 2023-06-03 | ||
Enamine | EN300-1855903-0.25g |
(2S)-1-amino-3-(ethylsulfanyl)propan-2-ol |
1689948-03-5 | 0.25g |
$579.0 | 2023-09-18 | ||
Enamine | EN300-1855903-1.0g |
(2S)-1-amino-3-(ethylsulfanyl)propan-2-ol |
1689948-03-5 | 1g |
$1701.0 | 2023-06-03 | ||
Enamine | EN300-1855903-1g |
(2S)-1-amino-3-(ethylsulfanyl)propan-2-ol |
1689948-03-5 | 1g |
$628.0 | 2023-09-18 | ||
Enamine | EN300-1855903-5g |
(2S)-1-amino-3-(ethylsulfanyl)propan-2-ol |
1689948-03-5 | 5g |
$1821.0 | 2023-09-18 | ||
Enamine | EN300-1855903-0.05g |
(2S)-1-amino-3-(ethylsulfanyl)propan-2-ol |
1689948-03-5 | 0.05g |
$528.0 | 2023-09-18 | ||
Enamine | EN300-1855903-5.0g |
(2S)-1-amino-3-(ethylsulfanyl)propan-2-ol |
1689948-03-5 | 5g |
$4930.0 | 2023-06-03 | ||
Enamine | EN300-1855903-2.5g |
(2S)-1-amino-3-(ethylsulfanyl)propan-2-ol |
1689948-03-5 | 2.5g |
$1230.0 | 2023-09-18 | ||
Enamine | EN300-1855903-0.1g |
(2S)-1-amino-3-(ethylsulfanyl)propan-2-ol |
1689948-03-5 | 0.1g |
$553.0 | 2023-09-18 |
(2S)-1-amino-3-(ethylsulfanyl)propan-2-ol Related Literature
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A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
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Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
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Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
Additional information on (2S)-1-amino-3-(ethylsulfanyl)propan-2-ol
Comprehensive Overview of (2S)-1-amino-3-(ethylsulfanyl)propan-2-ol (CAS No. 1689948-03-5): Properties, Applications, and Industry Insights
In the rapidly evolving field of organic chemistry and pharmaceutical intermediates, (2S)-1-amino-3-(ethylsulfanyl)propan-2-ol (CAS No. 1689948-03-5) has garnered significant attention due to its unique structural properties and versatile applications. This chiral compound, characterized by its ethylsulfanyl moiety and amino alcohol backbone, serves as a critical building block in synthetic chemistry. Researchers and manufacturers alike are increasingly exploring its potential in drug development, agrochemicals, and specialty materials, aligning with the growing demand for high-purity intermediates and stereoselective synthesis.
The compound’s CAS number 1689948-03-5 is a key identifier in regulatory and commercial databases, ensuring traceability in supply chains. Its molecular formula C5H13NOS and chiral center at the second carbon position make it a valuable candidate for asymmetric synthesis. Recent studies highlight its role in optimizing bioactive molecule frameworks, particularly in designing enzyme inhibitors and receptor modulators. As sustainability gains traction, the compound’s potential in green chemistry applications—such as solvent-free reactions—has also been investigated.
From an industrial perspective, (2S)-1-amino-3-(ethylsulfanyl)propan-2-ol is synthesized via stereocontrolled routes, often employing catalytic asymmetric hydrogenation or enzymatic resolution. These methods align with the pharmaceutical industry’s push toward cost-effective and eco-friendly production. Analytical techniques like HPLC and chiral GC are essential for verifying its enantiomeric purity, a critical parameter for end-use applications. Furthermore, its stability under ambient conditions and compatibility with common reagents enhance its utility in multistep synthesis.
Market trends indicate rising interest in custom synthesis of chiral amines, driven by demand for personalized medicine and targeted therapies. The compound’s ethylsulfanyl group offers unique reactivity, enabling modifications for prodrug development or bioconjugation. FAQs in academic forums often explore its handling precautions, storage conditions, and scalability challenges, reflecting practical concerns among end-users. Collaborative research between academia and industry continues to uncover novel derivatives, expanding its applicability in catalysis and material science.
In summary, (2S)-1-amino-3-(ethylsulfanyl)propan-2-ol (CAS No. 1689948-03-5) exemplifies the intersection of innovation and utility in modern chemistry. Its role in advancing precision synthesis and sustainable manufacturing positions it as a compound of enduring relevance. As research progresses, its integration into high-value pharmaceuticals and functional materials is expected to grow, addressing both scientific and industrial challenges.
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